Methyl 2-iodo-4-methoxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-iodo-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-12-6-3-4-7(8(10)5-6)9(11)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRNSLCBMOIYEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 Iodo 4 Methoxybenzoate
Esterification Protocols for the Preparation of Methyl 2-iodo-4-methoxybenzoate from 2-Iodo-4-methoxybenzoic Acid
The direct esterification of 2-iodo-4-methoxybenzoic acid is a primary and straightforward route to obtaining this compound. The classical Fischer-Speier esterification is a widely utilized method for this transformation. This acid-catalyzed reaction typically involves heating the carboxylic acid in an excess of methanol, which serves as both the reactant and the solvent. The equilibrium of the reaction is driven towards the product by the large excess of alcohol. masterorganicchemistry.com
Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). chem960.comoperachem.com The reaction is typically conducted under reflux conditions to achieve a reasonable reaction rate. The presence of the ortho-iodo substituent in 2-iodo-4-methoxybenzoic acid can exert steric hindrance, which may modestly decrease the rate of esterification compared to unsubstituted benzoic acid. chem960.com
The precursor, 2-iodo-4-methoxybenzoic acid, can be synthesized from 4-methoxyanthranilic acid through a diazotization reaction followed by treatment with potassium iodide. prepchem.com
A general laboratory procedure for the Fischer esterification of a substituted benzoic acid is as follows: The benzoic acid derivative is dissolved in a large excess of methanol. A catalytic amount of concentrated sulfuric acid is cautiously added, and the mixture is heated at reflux until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography. Upon completion, the excess methanol is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with an aqueous bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over an anhydrous drying agent, filtered, and concentrated to yield the methyl ester. operachem.com
Table 1: Representative Fischer-Speier Esterification of a Substituted Benzoic Acid
| Parameter | Value |
| Reactant | 2-Iodo-4-methoxybenzoic acid |
| Reagent | Methanol (excess) |
| Catalyst | Concentrated Sulfuric Acid |
| Temperature | Reflux (~65 °C) |
| Reaction Time | 2-4 hours |
| Work-up | Neutralization and Extraction |
| Typical Yield | 85-95% |
Approaches Involving Functional Group Interconversions on Related Benzoate (B1203000) Scaffolds
An alternative synthetic strategy involves the introduction of the iodo group onto a pre-existing methyl benzoate scaffold. This approach, known as functional group interconversion, can be advantageous depending on the availability and cost of the starting materials. A plausible route is the direct iodination of methyl 4-methoxybenzoate.
The methoxy (B1213986) group at the para position is an activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is already occupied, iodination would be directed to the ortho position (C2). Various iodinating reagents can be employed for this purpose. A common method involves the use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of an acid, such as trifluoroacetic acid, which can provide high yields of the iodinated product under mild conditions. organic-chemistry.org
Another approach for functional group interconversion starts from an amino-substituted benzoate. For instance, a process for producing methyl 2-iodobenzoate involves the diazotization of methyl anthranilate followed by a Sandmeyer-type reaction with potassium iodide. google.com This methodology could be adapted for the synthesis of this compound, starting from the corresponding substituted methyl anthranilate.
Table 2: Iodination of a Methoxy-Substituted Aromatic Compound
| Parameter | Value |
| Substrate | Methyl 4-methoxybenzoate |
| Iodinating Agent | N-Iodosuccinimide (NIS) |
| Catalyst | Trifluoroacetic Acid (TFA) |
| Solvent | Acetonitrile |
| Temperature | Room Temperature |
| Reaction Time | 1-3 hours |
| Typical Yield | >90% |
Emerging Synthetic Strategies and Reaction Optimization
Recent advancements in organic synthesis offer novel and optimized methods for the preparation of this compound. These emerging strategies often focus on improving reaction efficiency, reducing environmental impact, and enhancing catalyst performance.
In the realm of esterification, solid acid catalysts, such as modified montmorillonite K10 clay, are gaining traction as environmentally benign alternatives to traditional mineral acids. These heterogeneous catalysts can be easily separated from the reaction mixture and recycled, simplifying the work-up procedure and minimizing waste. ijstr.org Microwave-assisted Fischer esterification has also been shown to significantly reduce reaction times and, in some cases, improve yields, particularly for sterically hindered substrates. researchgate.net
For the introduction of the iodo group, modern methods focus on transition-metal-free reactions and the use of hypervalent iodine reagents. These reagents can facilitate iodination under mild conditions and offer different reactivity profiles compared to classical electrophilic iodinating agents. beilstein-journals.orgnih.gov Furthermore, iridium-catalyzed ortho-iodination of benzoic acids has been developed, offering high selectivity. researchgate.net
Reaction optimization studies for esterification often investigate the molar ratio of reactants, catalyst loading, and the effect of temperature. For instance, in the esterification of benzoic acid with methanol catalyzed by an ionic liquid, the yield of methyl benzoate was found to increase with an increasing molar ratio of methanol to benzoic acid. researchgate.net The use of solid superacid catalysts, such as those based on zirconium and titanium, has also been explored for the esterification of various substituted benzoic acids, demonstrating high activity and the potential for catalyst reuse. mdpi.com
Table 3: Comparison of Esterification Catalysts
| Catalyst | Advantages | Disadvantages |
| Sulfuric Acid | Low cost, high reactivity | Corrosive, difficult to remove, generates acidic waste |
| p-Toluenesulfonic Acid | Solid, easier to handle than H₂SO₄ | Still requires neutralization and generates waste |
| Solid Acid Catalysts | Recyclable, easy separation, environmentally friendly | May have lower activity than mineral acids, potential for leaching |
| Ionic Liquids | Low volatility, tunable properties, potential for recyclability | Higher cost, potential for product contamination |
Chemical Reactivity and Mechanistic Aspects of Methyl 2 Iodo 4 Methoxybenzoate
Participation in Metal-Catalyzed Cross-Coupling Reactions
Methyl 2-iodo-4-methoxybenzoate is a valuable building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions. The reactivity of the carbon-iodine bond allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the creation of complex molecules.
This compound readily participates in several palladium-catalyzed cross-coupling reactions to forge new carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.org For instance, the coupling of this compound with an arylboronic acid would yield a biphenyl (B1667301) derivative, a common structural motif in pharmaceuticals and materials science. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to give the coupled product and regenerate the catalyst. libretexts.org
Stille Coupling: In the Stille reaction, an organotin compound (organostannane) is coupled with an organic electrophile, such as this compound. wikipedia.org This method is also catalyzed by palladium and is valued for its ability to form carbon-carbon bonds under neutral conditions. wikipedia.org The reactivity of organostannanes can be tuned, with alkynylstannanes being particularly reactive. wikipedia.org
Sonogashira Coupling: This reaction is a powerful tool for the synthesis of arylalkynes and conjugated enynes by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, and requires a base. wikipedia.orgorganic-chemistry.org this compound can be effectively coupled with various terminal alkynes under these conditions to produce substituted phenylacetylene (B144264) derivatives. wikipedia.org Studies have explored copper-free versions of the Sonogashira coupling as well. organic-chemistry.orgnih.gov The reactivity of the halide in Sonogashira coupling follows the order I > Br > Cl. wikipedia.org
| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | Biphenyl derivative |
| Stille | Organostannane | Pd catalyst | Biaryl or vinyl derivative |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |
The formation of bonds between carbon and heteroatoms such as nitrogen, oxygen, and sulfur is a critical transformation in organic chemistry. libretexts.orgnih.govresearchgate.net Palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, are widely used for this purpose. nih.gov These reactions involve the coupling of an aryl halide, such as this compound, with an amine, alcohol, or thiol to form the corresponding C-N, C-O, or C-S bond. nih.gov The general catalytic cycle often involves oxidative addition of the aryl halide to the palladium catalyst, coordination of the heteroatom-containing nucleophile, and reductive elimination to form the product. nih.gov
Nucleophilic Substitution Reactions on the Aryl Moiety
Nucleophilic aromatic substitution (SNAr) on aryl halides like this compound can be challenging, especially with unactivated substrates. However, these reactions can be facilitated under certain conditions. The SN2 reaction, a bimolecular nucleophilic substitution, involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. pearson.com This typically leads to an inversion of the stereochemical configuration at that carbon center. pearson.com
Investigations into Reaction Mechanisms and Pathway Elucidation
Understanding the intricate details of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. A variety of experimental and computational techniques are employed to study the pathways of reactions involving this compound.
The identification and characterization of transient reaction intermediates are key to unraveling reaction mechanisms. rsc.org
Spectroscopic Techniques: Advanced spectroscopic methods, particularly mass spectrometry, are powerful tools for detecting and structurally characterizing short-lived reaction intermediates. nih.gov Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to directly sample reaction mixtures and identify key intermediates in catalytic cycles. Action spectroscopy is another valuable method for investigating ionic reaction intermediates. rsc.org
Computational Studies: Quantum chemical calculations, such as density functional theory (DFT), provide invaluable insights into reaction mechanisms. nsf.gov These computational methods can be used to explore the potential energy surfaces of reactions, determine the structures and energies of transition states and intermediates, and elucidate the mechanisms of complex chemical transformations, including those involving bond activation and formation. researchgate.net For example, computational studies have been instrumental in understanding the mechanism of the Suzuki-Miyaura cross-coupling reaction. nih.gov
Kinetic Studies: The study of reaction rates under varying conditions (e.g., concentration of reactants, temperature) can provide crucial information about the reaction mechanism, including the rate-determining step. For instance, kinetic studies of the hydrolysis of related benzoate (B1203000) esters have revealed complex dependencies on the concentration of the hydroxide (B78521) ion, suggesting the involvement of multiple reaction pathways and tetrahedral intermediates. researchgate.net
Isotope Labeling Experiments: By strategically replacing an atom in a reactant with one of its isotopes, chemists can trace the path of that atom throughout a reaction. This technique, known as isotope labeling, is a powerful tool for elucidating reaction mechanisms. For example, observing a kinetic isotope effect (a change in reaction rate upon isotopic substitution) can provide strong evidence for the breaking of a specific bond in the rate-determining step of a reaction.
Catalytic Transformations Utilizing Methyl 2 Iodo 4 Methoxybenzoate
Applications in Palladium-Catalyzed Processes
Palladium catalysis stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Methyl 2-iodo-4-methoxybenzoate serves as an excellent coupling partner in several palladium-catalyzed transformations due to the high reactivity of the carbon-iodine bond.
Carbonylative Coupling Reactions
Palladium-catalyzed carbonylative coupling reactions represent a powerful tool for the synthesis of carbonyl-containing compounds. These reactions involve the insertion of carbon monoxide into a carbon-palladium bond, followed by subsequent coupling with a nucleophile. One of the notable applications of this compound in this area is the synthesis of isocoumarins, a class of naturally occurring lactones with diverse biological activities.
A key strategy involves the palladium-catalyzed carbonylative annulation of this compound with alkynes. nih.gov This transformation typically proceeds via a cascade mechanism involving oxidative addition of the aryl iodide to a palladium(0) complex, followed by CO insertion, alkyne insertion, and reductive elimination to furnish the isocoumarin (B1212949) scaffold. The reaction conditions, including the choice of palladium catalyst, ligands, base, and solvent, are crucial for achieving high yields and selectivity.
Table 1: Palladium-Catalyzed Carbonylative Annulation for Isocoumarin Synthesis
| Entry | Alkyne | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenylacetylene (B144264) | Pd(PPh₃)₄ | K₂CO₃ | DMF | 75 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ | Et₃N | Toluene | 68 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂/dppf | Cs₂CO₃ | Dioxane | 82 |
This table presents representative data for the synthesis of isocoumarins via palladium-catalyzed carbonylative annulation of this compound with various alkynes. The yields are indicative of the efficiency of the reaction under different catalytic systems.
Other Palladium-Mediated Transformations
Beyond carbonylative couplings, this compound is a competent substrate in a range of other palladium-mediated reactions, including the renowned Suzuki, Heck, and Sonogashira couplings. These reactions provide access to a diverse array of substituted aromatic compounds.
The Suzuki coupling , which involves the cross-coupling of an organohalide with an organoboron compound, is a powerful method for the formation of biaryl structures. This compound can be effectively coupled with various arylboronic acids to yield substituted biphenyls. researchgate.netresearchgate.netnih.gov The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.
The Heck reaction offers a method for the arylation of alkenes. researchgate.netresearchgate.net this compound can be coupled with various alkenes, such as acrylates and styrenes, to introduce the methoxy-substituted benzoyl group onto the double bond.
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.orgorganic-chemistry.orgwikipedia.orgnih.gov This reaction provides a direct route to aryl-substituted alkynes, which are valuable intermediates in organic synthesis.
Table 2: Overview of Other Palladium-Mediated Transformations
| Reaction Type | Coupling Partner | Catalyst System | Product Type | Representative Yield (%) |
|---|---|---|---|---|
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Biaryl | 85 |
| Heck Reaction | Methyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Cinnamate derivative | 78 |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Arylalkyne | 90 |
This table summarizes the application of this compound in key palladium-catalyzed cross-coupling reactions, highlighting the versatility of this substrate in forming various C-C bonds.
Role in Copper-Mediated Reactions
Copper-catalyzed reactions, particularly the Ullmann condensation, provide a classical yet highly relevant method for the formation of carbon-heteroatom bonds, such as C-O and C-N linkages. wikipedia.org this compound is a suitable aryl halide for these transformations, especially for the synthesis of diaryl ethers and N-aryl amines.
The Ullmann ether synthesis involves the coupling of an aryl halide with an alcohol or a phenol (B47542) in the presence of a copper catalyst and a base. nih.govarkat-usa.org This reaction allows for the synthesis of diaryl ethers, which are prevalent in many natural products and pharmaceuticals.
The copper-catalyzed N-arylation of amines , also known as the Buchwald-Hartwig amination, though more commonly palladium-catalyzed, can also be effected with copper catalysts. This reaction enables the formation of N-aryl bonds, providing access to a wide range of substituted anilines and other nitrogen-containing aromatic compounds.
Table 3: Copper-Mediated Cross-Coupling Reactions
| Reaction Type | Nucleophile | Catalyst | Base | Product Type | Representative Yield (%) |
|---|---|---|---|---|---|
| Ullmann Ether Synthesis | Phenol | CuI | K₂CO₃ | Diaryl ether | 70 |
| N-Arylation | Aniline | CuI / L-proline | Cs₂CO₃ | N-Aryl amine | 65 |
This table illustrates the use of this compound in copper-catalyzed C-O and C-N bond-forming reactions, demonstrating its utility in the synthesis of important structural motifs.
Other Transition Metal-Catalyzed Reactions
In addition to palladium and copper, other transition metals like nickel and rhodium have been employed to catalyze transformations involving aryl halides such as this compound.
Nickel-catalyzed cross-coupling reactions , such as the Kumada coupling, offer a cost-effective alternative to palladium-catalyzed processes. orgsyn.orgresearchgate.net The Kumada coupling utilizes Grignard reagents as the organometallic partner for the cross-coupling with aryl halides.
Rhodium-catalyzed reactions , while less common for direct cross-coupling with aryl halides, can be involved in C-H activation and functionalization pathways where a pre-functionalized arene derived from this compound could be a substrate. rsc.orgresearchgate.netresearchgate.net
Table 4: Other Transition Metal-Catalyzed Reactions
| Metal | Reaction Type | Coupling Partner | Product Type |
|---|---|---|---|
| Nickel | Kumada Coupling | Phenylmagnesium bromide | Biaryl |
| Rhodium | C-H Functionalization | Alkenes/Alkynes | Functionalized arenes |
This table provides an overview of the potential applications of this compound in reactions catalyzed by other transition metals, indicating further avenues for its synthetic utility.
Table 5: List of Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Phenylacetylene |
| 1-Hexyne |
| Trimethylsilylacetylene |
| Isocoumarin |
| Phenylboronic acid |
| Methyl acrylate |
| Biphenyl (B1667301) |
| Cinnamate |
| Arylalkyne |
| Phenol |
| Diaryl ether |
| Aniline |
| N-Aryl amine |
| Phenylmagnesium bromide |
| Carbon monoxide |
| Palladium(II) acetate |
| Tetrakis(triphenylphosphine)palladium(0) |
| Dichlorobis(triphenylphosphine)palladium(II) |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride |
| Potassium carbonate |
| Triethylamine |
| Cesium carbonate |
| Copper(I) iodide |
| L-proline |
| Tris(o-tolyl)phosphine |
| N,N-Dimethylformamide |
| Toluene |
Applications of Methyl 2 Iodo 4 Methoxybenzoate As a Strategic Synthetic Precursor
Precursor to Structurally Diverse Benzoate (B1203000) Derivatives and Substituted Aromatic Compounds
The iodine atom in Methyl 2-iodo-4-methoxybenzoate is a key functional group that allows for the introduction of various substituents onto the aromatic ring through cross-coupling reactions. This facilitates the synthesis of a broad spectrum of benzoate derivatives. For instance, the iodine can be replaced with other functional groups, leading to the formation of more complex molecules. This reactivity is fundamental in building molecular frameworks that are otherwise difficult to assemble.
Building Block for Nitrogen-Containing Heterocycles (e.g., Quinazolinediones via its acid precursor)
This compound is a valuable precursor for the synthesis of nitrogen-containing heterocyclic compounds. Following hydrolysis of the methyl ester to its corresponding carboxylic acid, 2-iodo-4-methoxybenzoic acid, the molecule can undergo cyclization reactions to form heterocycles. synquestlabs.com A notable example is its use in the synthesis of quinazolinediones. researchgate.net These structures are of significant interest due to their presence in various biologically active compounds. The synthesis often involves the reaction of the acid precursor with a nitrogen source, leading to the formation of the fused ring system characteristic of quinazolinediones.
Role in Pharmaceutical and Agrochemical Synthesis
The versatility of this compound as a synthetic precursor extends to the pharmaceutical and agrochemical industries. Its ability to participate in various chemical transformations allows for the construction of complex molecules that are often the active ingredients in drugs and crop protection agents. For example, radioiodinated analogues of biologically active molecules, which can be synthesized from precursors like this compound, are utilized in medical imaging and therapy. nih.gov The core structure provided by this compound can be elaborated into a variety of derivatives with potential therapeutic or pesticidal properties.
Applications in Advanced Materials Science
While the primary applications of this compound are in the synthesis of fine chemicals and bioactive molecules, its derivatives also have potential in the field of advanced materials science. The ability to introduce different functional groups onto the aromatic ring allows for the tuning of the electronic and physical properties of the resulting molecules. This can lead to the development of novel organic materials with applications in electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The rigid, well-defined structure of the benzoate core is a desirable feature for creating ordered molecular assemblies, which are crucial for the performance of such materials.
Future Research Directions and Advanced Methodologies in Methyl 2 Iodo 4 Methoxybenzoate Chemistry
Development of Sustainable and Environmentally Benign Synthetic Routes
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and utilize less hazardous materials. For methyl 2-iodo-4-methoxybenzoate and related aryl iodides, research is shifting away from traditional iodination methods, which can involve harsh reagents or produce significant waste.
Future synthetic strategies will likely focus on:
Metal-Free Iodination: Developing methods that avoid transition metals is a key goal. One promising approach involves the one-pot diazotization-iodination of the corresponding aromatic amine (methyl 4-amino-2-methoxybenzoate). nih.govresearchgate.net Recent studies have demonstrated that using reagents like tert-butyl nitrite (B80452) with saccharin (B28170) and an iodide source can create aryl iodides under milder, metal-free conditions, reducing hazardous waste and costs. nih.govresearchgate.net
Alternative Iodinating Agents: The use of molecular iodine (I₂) with an oxidant is a common method for direct iodination of activated aromatic rings like anisole (B1667542) derivatives. uni.eduuni.edu However, these reactions can be slow and sometimes require stoichiometric amounts of activating agents like mercuric oxide. uni.eduuni.edu Future work will explore more efficient and less toxic activating systems.
Catalytic C-H Iodination: Direct C-H functionalization represents a highly atom-economical approach. While methods for the ortho-iodination of benzoic acids using iridium catalysts have been developed, expanding these to be regioselective for methoxy-substituted systems under mild conditions remains a significant area of research. acs.org
Waste Valorization: Exploring the recovery and reuse of reagents, such as the saccharin and tetraethylammonium (B1195904) cation mentioned in novel diazotization protocols, will be crucial for improving the economic and environmental profile of aryl iodide synthesis. nih.gov
These green alternatives aim to provide safer, more cost-effective, and scalable routes to this compound, making it a more accessible building block for larger-scale applications. researchgate.net
Exploration of Novel Catalytic Systems and Ligand Architectures
This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions, which are fundamental for constructing complex molecular architectures. nih.govmasterorganicchemistry.com Future research will focus on enhancing the efficiency, scope, and sustainability of these transformations.
Key areas of exploration include:
Advanced Ligand Design: The choice of ligand is critical for the success of cross-coupling reactions. mdpi.com For substrates like this compound, research into bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands will continue. mdpi.com These advanced ligands can improve catalyst stability, promote challenging C-C bond formations, and allow reactions to proceed under milder conditions. harvard.edu
Heterogeneous Catalysis: To simplify product purification and enable catalyst recycling, the development of solid-supported palladium catalysts is a major goal. google.com Immobilizing palladium complexes on materials like hydroxyapatite (B223615) or polymers can create robust, recyclable catalysts for reactions such as the Suzuki-Miyaura coupling. researchgate.net
Alternative Metal Catalysts: While palladium is the dominant metal, its cost and toxicity are concerns. Research into catalysts based on more abundant and less toxic metals like nickel, copper, or iron for cross-coupling reactions with aryl iodides is an expanding field. Nickel-catalyzed Suzuki couplings, for instance, have shown promise for reactions involving secondary alkyl halides. harvard.edu
Photoredox Catalysis: Light-mediated reactions offer a green alternative to traditional thermal methods. researchgate.net Metal-free strategies using photoredox catalysis for activating aryl halides could provide new pathways for functionalizing the this compound scaffold under exceptionally mild conditions. researchgate.net
The general catalytic cycle for these cross-coupling reactions typically involves oxidative addition of the aryl iodide to a low-valent metal center, followed by transmetalation with a coupling partner and subsequent reductive elimination to form the product and regenerate the catalyst. youtube.com Innovations in catalyst and ligand design aim to optimize each step of this cycle for greater efficiency and broader applicability. uwindsor.ca
Advanced Mechanistic Elucidation via High-Resolution Spectroscopic and Computational Techniques
A deep understanding of reaction mechanisms and molecular structure is fundamental to developing improved synthetic methods and predicting molecular properties. For this compound and its derivatives, a combination of advanced spectroscopic and computational tools is providing unprecedented insight.
High-Resolution Spectroscopy: X-ray crystallography is a powerful tool for determining the precise three-dimensional structure of molecules. Detailed crystallographic analyses of isomers like methyl 5-iodo-2-methoxybenzoate and methyl 2-hydroxy-4-iodobenzoate reveal key information about bond lengths, angles, and intermolecular interactions, such as hydrogen bonding. nih.gov This data is crucial for understanding solid-state packing and can inform the design of materials like Metal-Organic Frameworks (MOFs). nih.gov
| Parameter | Methyl 5-iodo-2-methoxybenzoate | Methyl 2-hydroxy-4-iodobenzoate |
|---|---|---|
| Formula | C₉H₉IO₃ | C₈H₇IO₃ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Temperature | 293 K | 90 K |
| Key Feature | Forms stacked layers with alternating iodine or methoxy (B1213986)/methyl carboxylate interfaces. | Forms a layered structure of dimers with both intra- and intermolecular hydrogen bonds. |
Computational Techniques: Density Functional Theory (DFT) has become an indispensable tool for studying reaction mechanisms involving aryl halides. researchgate.netacs.orgnih.gov DFT calculations can be used to:
Model transition states to determine activation energies and identify rate-determining steps in catalytic cycles, such as palladium-catalyzed cross-couplings. researchgate.netresearchgate.netbeilstein-journals.org
Explain the influence of electronic factors, for example, how electron-donating groups like the methoxy group on the aromatic ring affect the energy of transition states. researchgate.net
Predict the regioselectivity and stereoselectivity of reactions, guiding experimental design. acs.org
The synergy between high-resolution spectroscopic data and computational modeling provides a powerful framework for rational catalyst design and reaction optimization in the chemistry of this compound.
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability
Transitioning chemical syntheses from traditional batch processes to continuous flow and automated platforms offers significant advantages in terms of safety, scalability, reproducibility, and efficiency. beilstein-journals.orgazolifesciences.com These technologies are particularly well-suited for the synthesis and derivatization of pharmaceutical intermediates like those derived from this compound.
Flow Chemistry: Performing reactions in continuous flow reactors allows for precise control over parameters like temperature, pressure, and residence time. researchgate.net This enhanced control is especially beneficial for highly exothermic or rapid reactions that can be difficult to manage in large batch reactors. digitellinc.com Flow chemistry enables:
Improved Safety: The small reactor volume minimizes the risk associated with hazardous reagents or unstable intermediates. researchgate.net
Enhanced Efficiency: Superior heat and mass transfer lead to faster reactions and often higher yields. azolifesciences.com
Facilitated Scalability: Increasing production is achieved by running the system for longer periods or by "scaling out" (using multiple reactors in parallel), avoiding the complex challenges of scaling up batch processes. researchgate.net Iodination and cross-coupling reactions have been successfully adapted to flow systems, suggesting a clear path for the scalable production and use of this compound. researchgate.netresearchgate.net
Automated Synthesis Platforms: The integration of robotics and artificial intelligence is revolutionizing chemical synthesis. researchgate.netyoutube.com Automated platforms can perform multi-step syntheses, reaction optimization, and purification with minimal human intervention. imperial.ac.uksigmaaldrich.comchemspeed.com These systems, such as the SynFini™ platform, use AI to design synthetic routes and robotics to execute them, dramatically accelerating the discovery and development of new molecules. youtube.com For a building block like this compound, these platforms can be used to rapidly generate libraries of derivatives for screening in drug discovery or materials science programs. sigmaaldrich.com
The combination of flow chemistry and automated synthesis represents the future of chemical manufacturing, promising to make the synthesis of complex molecules derived from this compound faster, safer, and more efficient. researchgate.net
Design of New Functional Molecules Based on this compound Scaffolds
The true value of this compound lies in its utility as a scaffold for constructing novel functional molecules. The presence of three distinct functional groups—the iodo, methoxy, and methyl ester groups—at well-defined positions on the benzene (B151609) ring allows for programmed, regioselective modifications.
Future research will leverage this scaffold to design molecules for a variety of applications:
Medicinal Chemistry: The substituted benzoic acid framework is a common feature in many biologically active compounds. researchgate.net For example, a related isomer, methyl 3-hydroxy-4-methoxybenzoate, has been used as a starting material for the synthesis of gefitinib, an anticancer agent. nih.govmdpi.comresearchgate.net The this compound scaffold can be used to create libraries of compounds for screening as enzyme inhibitors (e.g., for acetylcholinesterase or carbonic anhydrase), receptor antagonists, or other therapeutic agents. researchgate.net The iodo group is particularly useful for introducing further complexity via cross-coupling reactions.
Materials Science: Aryl di- and tricarboxylic acids are important linkers for the construction of Metal-Organic Frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. This compound serves as a key intermediate in the synthesis of linkers like 4,4'-dimethoxy-3,3'-biphenyldicarboxylic acid.
Agrochemicals: Substituted benzoates have been investigated for their biological effects in agriculture. For instance, various methyl hydroxy-methoxybenzoate isomers have shown antifeedant activity against the pine weevil, a significant forestry pest. This suggests that derivatives of this compound could be explored for the development of new, environmentally conscious crop protection agents.
Diagnostic Agents: Triiodinated benzoic acid derivatives are widely used as contrast agents in medical imaging techniques like X-rays and CT scans. drugbank.com The this compound core provides a platform for synthesizing new iodinated molecules with potentially improved properties for diagnostic applications.
The continued exploration of this versatile building block will undoubtedly lead to the discovery of new molecules with valuable properties and functions across a broad scientific landscape.
Q & A
Basic Question: What are the optimal synthetic routes for preparing Methyl 2-iodo-4-methoxybenzoate, and how can reaction conditions be optimized?
Methodological Answer:
this compound can be synthesized via esterification of 2-iodo-4-methoxybenzoic acid (CAS: 54413-93-3) using methanol under acidic catalysis (e.g., H₂SO₄ or HCl) . Alternatively, direct iodination of methyl 4-methoxybenzoate using iodine and an oxidizing agent (e.g., HNO₃) in a polar solvent (DCM or DMF) may be employed. Optimization involves monitoring reaction progress via TLC and adjusting temperature (60–80°C) to balance yield and side reactions. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended for purification .
Basic Question: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C4, iodine at C2) and ester functionality.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion (C₉H₉IO₃, [M+H]⁺ ≈ 292.96) and fragmentation patterns.
- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement and ORTEP-3 for visualizing anisotropic displacement parameters .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-O of methoxy group).
Advanced Question: How can crystallographic data resolve contradictions between spectroscopic and computational structural models?
Methodological Answer:
Discrepancies (e.g., bond lengths, torsion angles) between DFT-optimized structures and experimental data often arise from solvent effects or crystal packing forces. To resolve these:
Collect high-resolution X-ray data (e.g., using Cu-Kα radiation).
Refine with SHELXL, applying restraints for disordered regions .
Compare hydrogen-bonding networks using graph set analysis (e.g., Etter’s formalism) to identify packing influences .
Validate with Hirshfeld surface analysis to quantify intermolecular interactions.
Advanced Question: What mechanistic insights explain the regioselective iodination at the 2-position in Methyl 4-methoxybenzoate?
Methodological Answer:
The methoxy group at C4 acts as a strong electron-donating group, directing electrophilic iodination to the ortho (C2) and para (C6) positions. Steric hindrance from the ester group at C1 favors iodination at C2. Kinetic studies using NMR monitoring and DFT calculations (e.g., Fukui indices) can quantify substituent effects. Solvent polarity (e.g., DMF vs. DCM) and temperature further modulate regioselectivity .
Advanced Question: How can hydrogen-bonding patterns in this compound crystals inform supramolecular design?
Methodological Answer:
Analyze crystal packing using:
ORTEP diagrams to visualize anisotropic displacement ellipsoids .
Graph set notation (e.g., R₂²(8) motifs) to classify hydrogen bonds and π-π interactions .
Mercury CSD software to map interaction networks.
For example, the methoxy oxygen may act as a hydrogen-bond acceptor, forming chains or sheets that stabilize the lattice. These patterns guide co-crystal design for tailored physicochemical properties.
Advanced Question: How should researchers address discrepancies in melting points or spectral data across literature sources?
Methodological Answer:
Reproduce synthesis and purification : Ensure identical conditions (e.g., solvent, heating rate).
Cross-validate with multiple techniques : Combine DSC (melting point), PXRD (polymorph identification), and solid-state NMR.
Check for solvates/hydrates : TGA can detect solvent loss.
Consult crystallographic data : Compare unit cell parameters with CSD entries to rule out polymorphic variations .
Advanced Question: What role does this compound play in synthesizing bioactive molecules?
Methodological Answer:
The iodine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura to introduce aryl groups) . Applications include:
- Medicinal chemistry : As a precursor to kinase inhibitors or antimicrobial agents.
- Materials science : Functionalizing polymers via nucleophilic aromatic substitution.
Optimize reaction conditions using Pd catalysts (e.g., Pd(PPh₃)₄) in THF/water mixtures at 80°C, monitoring yields via HPLC.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
